5-メチル-3-ビニル-2-オキサゾリジノン

概要

説明

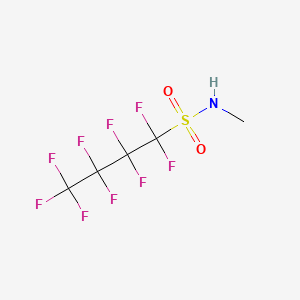

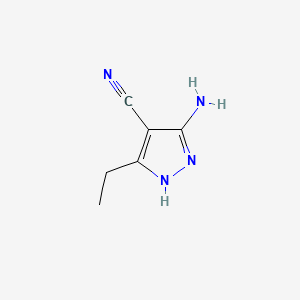

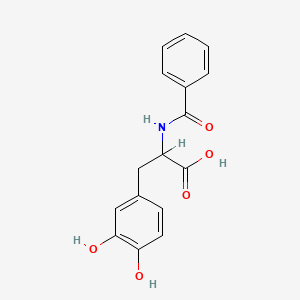

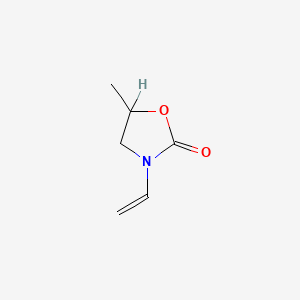

“2-Oxazolidinone, 5-methyl-3-vinyl-” (also known as VMOX) is an organic compound with the molecular formula C6H9NO2 . It is a monomer that has been recently manufactured in large quantities . It is used in the production of polymers, specifically kinetic hydrate inhibitors (KHIs), which are used to prevent gas hydrate plugging of oil and gas production flow lines .

Synthesis Analysis

Low molecular weight PVMOX homopolymers were produced in quantitative yield using radical polymerization, with or without a chain transfer agent . More details about the synthesis of 2-oxazolidinones can be found in a review that summarizes recent advances in the chemistry of 2-oxazolidinones .Molecular Structure Analysis

The molecular structure of VMOX can be found in various chemical databases . The compound has a 5-ring vinylic structure .Chemical Reactions Analysis

VMOX is used in the production of polymers through radical polymerization . More details about the chemical reactions involving VMOX can be found in the referenced papers .Physical and Chemical Properties Analysis

VMOX is a white crystalline solid with a melting point of 74-76°C and a boiling point of 115-117°C. It has a molecular weight of 127.14 g/mol .科学的研究の応用

医薬品化学

2-オキサゾリジノンを含むオキサゾリジノンは、医薬品化学において汎用性の高い骨格です . これらはいくつかの生物学的用途を持ち、2-オキサゾリジノンは創薬において最も研究されている異性体です . オキサゾリジノン環を含む最初の承認薬であるリネゾリドは、数多くのアナログの道を切り開きました . これらの誘導体は、さまざまな治療分野で有望な薬理学的用途を持っています .

抗菌用途

オキサゾリジノンは、抗菌薬の開発に広く使用されてきました . オキサゾリジノン環は薬理フォアグループとして作用し、これらの薬の抗菌特性に貢献しています .

抗結核用途

オキサゾリジノンは、結核の治療にも可能性を示しています . その独特の化学構造により、結核菌の増殖を標的とし、阻害することができます .

抗がん用途

オキサゾリジノン骨格は、その抗がんの可能性について調査されてきました . いくつかのオキサゾリジノン誘導体は、さまざまな種類の癌に対する前臨床試験で有望な結果を示しています .

キネティックハイドレートインヒビター

5-メチル-3-ビニルオキサゾリジン-2-オン(VMOX)は、キネティックハイドレートインヒビターとして研究されてきました . VMOXのポリマーは、いくつかの市販のキネティックハイドレートインヒビターポリマーよりも優れた性能を示しています .

反応性希釈剤

VMOXは、極性が高い不飽和ポリエステルの反応性希釈剤として研究されてきました . その特殊な構造特性により、不飽和の持続可能性プロファイルにとって有望な成分となっています .

有機合成

VMOXは、有機合成における試薬として使用されます. その独特の化学構造により、さまざまな有機化合物の合成において貴重なツールとなっています.

医薬品中間体

作用機序

Action Environment

5-Methyl-3-vinyloxazolidin-2-one is sensitive to light, heat, and oxygen, and it decomposes under these conditions . Therefore, it should be stored away from these conditions to maintain its stability and efficacy . Furthermore, it has been used as a kinetic hydrate inhibitor (KHI) to prevent deposits and plugging of oil and gas production flow lines by gas hydrates . This suggests that it may be effective in a variety of environments, including those encountered in industrial applications .

Safety and Hazards

将来の方向性

VMOX has potential for a wide range of future applications. It could be used in the development of new drugs to treat inflammation and pain, as well as to treat cancer. It could also be used in the development of new polymers and other materials. The performance of VMOX-based polymers as KHIs is being studied, and improvements are being made .

生化学分析

Biochemical Properties

5-Methyl-3-vinyloxazolidin-2-one has a wide range of biochemical effects. It has been shown to act as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins, important mediators of inflammation and pain. By inhibiting COX, 5-Methyl-3-vinyloxazolidin-2-one reduces the production of prostaglandins and thus reduces inflammation and pain.

Cellular Effects

The effects of 5-Methyl-3-vinyloxazolidin-2-one on cells are diverse. It has been shown to reduce inflammation and pain, inhibit the growth of cancer cells, and modulate the immune system

Molecular Mechanism

特性

IUPAC Name |

3-ethenyl-5-methyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-3-7-4-5(2)9-6(7)8/h3,5H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXFNRRNDWNSKFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(=O)O1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24980-94-7 | |

| Record name | 2-Oxazolidinone, 3-ethenyl-5-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24980-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID401019369 | |

| Record name | 3-Ethenyl-5-methyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401019369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3395-98-0 | |

| Record name | 3-Ethenyl-5-methyl-2-oxazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3395-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxazolidinone, 3-ethenyl-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Ethenyl-5-methyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401019369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-3-vinyl-1,3-oxazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.237.687 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzoic acid, 2-[(2-methylundecylidene)amino]-, methyl ester](/img/structure/B1606429.png)

![2,2'-[[2-[(2-HYDROXYETHYL)AMINO]ETHYL]IMINO]BISETHANOL](/img/structure/B1606433.png)